3-(Difluoromethoxy)-4-methylpiperidine
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Overview
Description
3-(Difluoromethoxy)-4-methylpiperidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The presence of the difluoromethoxy group imparts distinct chemical and physical characteristics to the molecule, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-methylpiperidine typically involves the introduction of the difluoromethoxy group into a piperidine ring. One common method is the reaction of 4-methylpiperidine with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques. The choice of reagents and solvents is also critical to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-methylpiperidine involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)-4-methylpiperidine
- 3-(Methoxy)-4-methylpiperidine
- 3-(Chloromethoxy)-4-methylpiperidine
Uniqueness
The presence of the difluoromethoxy group in 3-(Difluoromethoxy)-4-methylpiperidine imparts unique properties compared to its analogs. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C7H13F2NO |
---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-methylpiperidine |
InChI |
InChI=1S/C7H13F2NO/c1-5-2-3-10-4-6(5)11-7(8)9/h5-7,10H,2-4H2,1H3 |
InChI Key |
OIDIUVNKEJJVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1OC(F)F |
Origin of Product |
United States |
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